(-)-Sabinene

説明

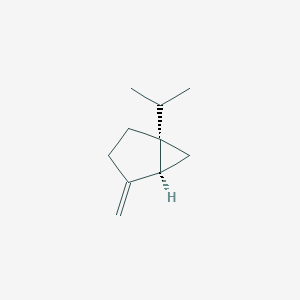

Structure

3D Structure

特性

IUPAC Name |

(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CCC(=C)[C@@H]1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317813 | |

| Record name | (-)-Sabinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-16-9 | |

| Record name | (-)-Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabinene, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Sabinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SABINENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Sabinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Sabinene: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sabinene is a bicyclic monoterpene of significant interest in the pharmaceutical, cosmetic, and food industries due to its distinct aroma and potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound. It details experimental protocols for its extraction and quantification and presents its biosynthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this natural compound.

Natural Sources and Distribution of Sabinene (B1680474)

Sabinene is a widespread monoterpene found in the essential oils of numerous plant species. It exists as two enantiomers, (+)-sabinene and this compound, with the latter being predominant in some of the cited sources. The concentration of sabinene can vary significantly based on the plant species, geographical location, harvest time, and the specific part of the plant utilized.

Quantitative Data on Sabinene Content

The following tables summarize the quantitative data on sabinene content in the essential oils of various plants as reported in scientific literature. It is important to note that many studies do not differentiate between the enantiomers of sabinene.

Table 1: Sabinene Content in the Essential Oils of Juniperus Species

| Plant Species | Plant Part | Extraction Method | Sabinene Content (%) | Reference |

| Juniperus sabina L. | Fruits | Hydrodistillation | 50.31 | [1] |

| Juniperus sabina L. | Aerial Parts | Hydrodistillation | 36.59 | [1] |

| Juniperus sabina L. | Foliage (Male) | Hydrodistillation | Major Constituent | [1] |

| Juniperus sabina L. | Foliage (Female) | Hydrodistillation | Major Constituent | [1] |

| Juniperus sabina L. | Not Specified | Hydrodistillation | Up to 80 | [1] |

Table 2: Sabinene Content in the Essential Oils of Various Plant Species

| Plant Species | Plant Part | Extraction Method | Sabinene Content (%) | Reference(s) |

| Laurus nobilis | Leaves | Hydrodistillation | 8.05 | [1] |

| Piper nigrum L. | Dried Fruits | Hydrodistillation | 2.98 - 13.19 | [2][3] |

| Daucus carota L. | Seeds | Hydrodistillation | 28.2 - 40.9 | [4] |

| Myristica fragrans Houtt. | Seeds | Hydrodistillation | 21.38 - 49.09 | [1][5] |

| Origanum majorana | Leaves | Not Specified | Significant Amounts | [1] |

| Salvia officinalis L. | Leaves | Hydrodistillation | Variable, Present | [1][6] |

| Quercus ilex | Not Specified | Not Specified | Present | [7] |

| Picea abies | Not Specified | Not Specified | Present | [7] |

| Pinus albicaulis | Leaves | Hydrodistillation | Dominant (-)-enantiomer | [8] |

| Pinus flexilis | Leaves | Hydrodistillation | Dominant (-)-enantiomer | [8] |

| Commiphora gileadensis | Stem Bark, Leaves, Fruits | Hydrodistillation | 15.8 - 35.9 (predominantly (-)-enantiomer) | [2] |

Experimental Protocols

The extraction and analysis of sabinene from plant materials are critical for research and development. The following sections provide detailed methodologies for common experimental procedures.

Extraction of Essential Oils

Hydrodistillation is a common method for extracting essential oils from plant material.[9][10]

-

Apparatus: Clevenger-type apparatus, round-bottom flask (e.g., 2 L), heating mantle.

-

Procedure:

-

Preparation of Plant Material: Weigh approximately 100 g of dried and ground plant material.

-

Maceration (Optional): Place the plant material in the round-bottom flask and add a sufficient volume of distilled water (e.g., 400 mL) to fully submerge it. Allowing the material to macerate for up to 24 hours can enhance extraction efficiency.[1]

-

Apparatus Assembly: Assemble the Clevenger-type apparatus with the round-bottom flask, ensuring all glass joints are properly sealed.

-

Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for a period of 3-4 hours.[1]

-

Collection: The steam and volatilized essential oils will condense and be collected in the separator of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Isolation: Carefully collect the essential oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the dried essential oil in a sealed vial in a cool, dark place.

-

Steam distillation is another widely used technique where steam is passed through the plant material.[4][11]

-

Apparatus: Steam generator (or a flask for boiling water), biomass flask, condenser, collection vessel (e.g., separatory funnel), heating source.

-

Procedure:

-

Preparation of Plant Material: Place the fresh or dried plant material into the biomass flask.

-

Apparatus Assembly: Assemble the steam distillation apparatus. The steam generator should be connected to the biomass flask. A Claisen adapter is recommended to prevent plant material from splashing into the condenser. The biomass flask is then connected to the condenser and a collection vessel.[11]

-

Steam Generation: Heat the water in the steam generator to produce a steady flow of steam.

-

Extraction: Pass the steam through the plant material in the biomass flask. The steam will volatilize the essential oils.

-

Condensation and Collection: The mixture of steam and oil vapor travels to the condenser, where it is cooled. The resulting liquid (hydrosol and essential oil) is collected in the receiver.[12]

-

Solvent Extraction (if necessary): Transfer the collected distillate to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., two portions of 20 mL diethyl ether or dichloromethane).[13]

-

Drying and Solvent Removal: Combine the organic layers and dry them using an anhydrous salt (e.g., magnesium sulfate). Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator.

-

Storage: Store the purified essential oil in a sealed vial at a low temperature.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like sabinene in essential oils.[1][14]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane (B92381) or ethanol.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Separation: The components are separated based on their boiling points and polarity in the GC column. A typical setup includes:

-

Column: A non-polar capillary column such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 180-250°C) at a specific rate (e.g., 3-5°C/min), and holds for a final period to ensure all compounds elute.[1]

-

Injector Temperature: Typically set around 240-250°C.

-

-

MS Detection: The separated components are then analyzed by the mass spectrometer.

-

Ionization: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: A scan range of 40-400 m/z is common.

-

Ion Source and Transfer Line Temperatures: Typically set around 200-230°C and 240-280°C, respectively.

-

-

Component Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.

-

Quantification: The relative percentage of this compound is calculated by dividing the peak area of sabinene by the total peak area of all identified components in the chromatogram. For absolute quantification, a calibration curve generated from a certified this compound standard is required.[6]

-

Enantiomeric Analysis: To differentiate between (+) and (-) enantiomers, a chiral GC column is necessary.[8]

-

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is biosynthesized from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[7] The key enzyme in this pathway is this compound synthase, which catalyzes the cyclization of GPP. GPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can be produced through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of essential oils from plant material and the subsequent analysis of this compound content.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a valuable natural product with a wide distribution in the plant kingdom. This guide has provided a detailed overview of its primary sources, quantitative data on its occurrence, and comprehensive protocols for its extraction and analysis. The provided information aims to facilitate further research into the therapeutic and commercial applications of this compound. The variability in sabinene content across different plant sources underscores the importance of precise analytical methods for quality control in any application. Future research should focus on the selective extraction and enantiomeric differentiation of sabinene to fully harness its potential.

References

- 1. scielo.br [scielo.br]

- 2. Chemical Composition and Monoterpenoid Enantiomeric Distribution of the Essential Oils from Apharsemon (Commiphora gileadensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Sabinene - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 9. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. purodem.com [purodem.com]

- 12. magritek.com [magritek.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Sabinene in Plants: A Technical Guide

Abstract

(-)-Sabinene is a bicyclic monoterpene found in a variety of plants, contributing to their characteristic aromas and serving as a key component in their defense mechanisms. Its potential applications in the pharmaceutical and biofuel industries have garnered significant research interest. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, detailing the enzymatic steps from central metabolism to the final product. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key research methodologies, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Sabinene (B1680474) is a natural bicyclic monoterpene with the chemical formula C10H16. It exists as two enantiomers, (+)-sabinene and this compound, and is isolated from the essential oils of various plants, including Norway spruce (Picea abies) and holm oak (Quercus ilex)[1]. This monoterpene is a significant contributor to the spiciness of black pepper and is a major constituent of carrot seed oil[1]. The growing interest in sabinene stems from its potential biological activities, including antimicrobial and anti-inflammatory properties, which make it a candidate for drug development. Furthermore, its chemical structure makes it a potential precursor for advanced biofuels. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at overproducing this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids[1][2].

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Geranyl Pyrophosphate (GPP): In the plastids, one molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP)[1][3].

-

Cyclization of GPP to this compound: The final and committing step in the biosynthesis is the cyclization of GPP, catalyzed by the enzyme this compound synthase (SabS)[1]. This reaction is complex and involves the ionization of GPP to form a geranyl cation, followed by isomerization to a linalyl pyrophosphate intermediate, and subsequent cyclization to form the characteristic bicyclic structure of sabinene[1][3].

The overall pathway is depicted in the following diagram:

Quantitative Data

The efficiency of this compound synthase is a critical factor in the overall yield of this compound in plants. The kinetic parameters of this enzyme provide valuable insights into its catalytic activity.

Product Profile of Sabinene Synthase

Sabinene synthase from Western red cedar (Thuja plicata) primarily produces sabinene, with minor amounts of other monoterpenes.

| Product | Relative Abundance (%) |

| Sabinene | ~90 |

| α-pinene | ~2 |

| Myrcene | ~3 |

| Limonene | ~1 |

| Other monoterpenes | ~4 |

| Table 1: Product distribution of sabinene synthase from Thuja plicata. |

Kinetic Parameters of Sabinene Synthase

The steady-state kinetic parameters for a deletion variant (ΔTpSS) of sabinene synthase from Thuja plicata have been determined with various divalent metal ion cofactors[3].

| Metal Ion | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Mn2+ | 1.5 ± 0.2 | 0.45 ± 0.02 | 3.0 x 105 |

| Co2+ | 5.0 ± 0.5 | 1.5 ± 0.1 | 3.0 x 105 |

| Mg2+ | 150 ± 20 | 0.40 ± 0.03 | 2.7 x 103 |

| Ni2+ | 20 ± 3 | 0.15 ± 0.01 | 7.5 x 103 |

| Table 2: Steady-state kinetic parameters of ΔTpSS from Thuja plicata with different metal cofactors[3]. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of recombinant this compound synthase in Escherichia coli and its subsequent purification.

-

Gene Cloning: The coding sequence for this compound synthase is cloned into an appropriate expression vector, such as pET28a(+), which often includes a polyhistidine (His) tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of Terrific Broth or 2xYT medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or using a French press.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The recombinant protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Protein Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and stored at -80°C.

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol details the procedure for measuring the enzymatic activity of purified this compound synthase.

-

Reaction Mixture Preparation: Prepare a reaction mixture in a glass vial. The typical reaction buffer consists of 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 10% glycerol, and 1.5 mM of a divalent metal cofactor (e.g., MnCl2 or MgCl2)[3].

-

Enzyme and Substrate Addition: Add the purified this compound synthase to the reaction mixture to a final concentration of 12.5–125 nM[3]. The reaction is initiated by adding the substrate, geranyl pyrophosphate (GPP), at varying concentrations (e.g., 0.156–200 µM for kinetic studies)[3].

-

Product Trapping: Immediately after adding the substrate, overlay the aqueous reaction mixture with an equal volume of an organic solvent, such as hexane (B92381) or pentane, to trap the volatile monoterpene products. An internal standard (e.g., n-dodecane or hexadecane) can be added to the organic layer for quantification[3].

-

Incubation: Incubate the reaction at a controlled temperature, typically 30°C, for a specific duration (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: Stop the reaction by vigorous vortexing to ensure all products are extracted into the organic layer. The phases can be separated by centrifugation.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The organic layer containing the monoterpene products is carefully collected and analyzed by GC-MS.

GC-MS Analysis of Monoterpene Products

This protocol outlines the typical parameters for GC-MS analysis of the products from the enzyme assay.

-

Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector or a similar instrument is used.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for separating monoterpenes.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 40-60°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-280°C, which is then held for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Product Identification and Quantification: Products are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas of the products and comparing them to the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the heterologous expression, purification, and functional characterization of this compound synthase.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway culminating in the cyclization of geranyl pyrophosphate by this compound synthase. This technical guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics and product profiles, and comprehensive experimental protocols for the key research techniques employed in its study. The provided information and visualizations serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery, facilitating further investigation into the production and potential applications of this important monoterpene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Guide to the Stereochemistry and Absolute Configuration of (-)-Sabinene

This technical guide provides a comprehensive overview of the stereochemical properties of this compound, a naturally occurring bicyclic monoterpene. Sabinene (B1680474) is a significant constituent of various plant essential oils, including those from Norway spruce (Picea abies) and holm oak (Quercus ilex), and it contributes to the characteristic spicy flavor of black pepper.[1] A thorough understanding of its stereochemistry is critical for applications in synthetic chemistry, pharmacology, and natural product research, where molecular chirality dictates biological activity and chemical properties.

Chemical Structure and Stereoisomerism

Sabinene is a bicyclic monoterpene with the molecular formula C₁₀H₁₆.[1][2] Its structure features a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, forming a bicyclo[3.1.0]hexane skeleton.[1] The molecule possesses two stereogenic centers at the bridgehead carbon atoms (C1 and C5). Consequently, sabinene can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (+)-sabinene and this compound based on the direction in which they rotate plane-polarized light.[1]

The levorotatory enantiomer, this compound, has been conclusively identified through detailed spectroscopic and chemical analysis. Its absolute configuration, which describes the precise three-dimensional arrangement of its atoms, is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Absolute Configuration of this compound

The unambiguous IUPAC name for this compound is (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane .[2][3] The prefixes 1S and 5S denote the absolute configuration at the two chiral bridgehead carbons. This assignment confirms the specific spatial orientation of the isopropyl group and the fused cyclopropane ring relative to the cyclopentane ring. The designation "(-)" refers to its levorotatory optical activity, a physical property determined experimentally.[4]

Physicochemical and Stereochemical Data

The key identifying properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | [2] |

| Absolute Configuration | 1S, 5S | [2][3] |

| Synonyms | l-Sabinene, (1S)-sabinene | [2][3] |

| Optical Activity | Levorotatory (-) | [2] |

| CAS Number | 10408-16-9 | [2][3] |

| Molecular Formula | C₁₀H₁₆ | [2][5] |

| Molar Mass | 136.23 g/mol | [2][5] |

Experimental Protocols for Determining Absolute Configuration

The assignment of the (1S,5S) configuration to this compound relies on advanced analytical techniques. While multiple methods exist, the following protocols represent the principal strategies used for the unambiguous determination of the absolute configuration of chiral molecules like sabinene.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful method that provides definitive stereochemical information by comparing an experimental spectrum with quantum-mechanical predictions.[4][6]

Principle: VCD measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By calculating the theoretical VCD spectrum for a proposed absolute configuration (e.g., 1S,5S) and matching it to the experimental spectrum, the configuration can be confirmed.[6][7]

Methodology:

-

Sample Preparation: A high-purity sample of this compound is dissolved in an appropriate achiral solvent (e.g., carbon tetrachloride or deuterated chloroform) to a suitable concentration for IR and VCD analysis.

-

Spectra Acquisition: The infrared (IR) and VCD spectra are recorded using a VCD spectrometer over the mid-IR frequency range (typically 2000–800 cm⁻¹).

-

Computational Modeling:

-

The 3D structure of the (1S,5S)-sabinene molecule is built in silico.

-

A conformational search is performed, and the geometries of the low-energy conformers are optimized using Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set like 6-31G(d).

-

The vibrational frequencies, IR intensities, and VCD rotational strengths for each stable conformer are calculated at the same level of theory.

-

-

Spectral Comparison: The calculated IR and VCD spectra are Boltzmann-averaged according to the relative energies of the conformers. This final theoretical spectrum is then compared to the experimental VCD spectrum. A high degree of correlation between the signs and relative intensities of the spectral bands confirms the (1S,5S) absolute configuration.

Single-Crystal X-ray Crystallography (via a Derivative)

This method is considered the definitive "gold standard" for determining absolute configuration, though it requires the formation of a suitable single crystal.[8]

Principle: Since sabinene is a liquid, it must first be converted into a solid, crystalline derivative. By incorporating an atom with a significant anomalous scattering factor (a "heavy atom" like bromine), the X-ray diffraction pattern can be used to determine the absolute structure of the crystal, and thus the absolute configuration of the parent molecule.[8][9]

Methodology:

-

Derivative Synthesis: this compound is reacted to form a solid derivative. For example, an osmylation reaction could produce a diol, which can then be further derivatized with a heavy-atom-containing reagent (e.g., p-bromobenzoyl chloride).

-

Crystallization: A single, high-quality crystal of the derivative is grown from a suitable solvent system using techniques such as slow evaporation or vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically using copper (Cu Kα) radiation to maximize the anomalous scattering effect.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[9] A value near 1 indicates the inverted structure.

Workflow for Absolute Configuration Assignment

The logical process for assigning the absolute configuration of this compound using the robust VCD methodology is illustrated below.

References

- 1. Sabinene - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16 | CID 11051711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. Sabinene | C10H16 | CID 18818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 9. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Sabinene

Abstract

Sabinene (B1680474) is a naturally occurring bicyclic monoterpene found in a variety of plants, notable for its characteristic spicy and woody aroma.[1][2] It exists as two enantiomers, (+)-sabinene and this compound. This technical guide focuses on the physical and chemical properties of the (-)-enantiomer of sabinene, providing a comprehensive overview of its characteristics, analytical methodologies for its identification and quantification, and its biosynthetic pathway. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid.[3] It is a hydrophobic molecule, practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ | [1][3] |

| Molecular Weight | 136.23 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fresh, woody, spicy, citrusy | [3] |

| Density | ~0.844 - 0.902 g/cm³ at 20°C | [1][6][7] |

| Boiling Point | 163-165°C | [1][3] |

| Flash Point | ~36.7 - 45°C | [3][8] |

| Refractive Index | ~1.463 - 1.483 at 20°C | [2][3][8] |

| Solubility in Water | Practically insoluble | [3][7][9] |

| Solubility in Organic Solvents | Soluble in alcohols and other organic solvents | [3][4] |

| Optical Rotation [α] | Levorotatory (-) | [1] |

Chemical and Spectroscopic Properties

The chemical structure of sabinene features a strained ring system with a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring.[1] This structural feature contributes to its reactivity.

| Identifier | Value | Source(s) |

| IUPAC Name | (1S,5S)-4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane | [10] |

| CAS Number | 10408-16-9 | [1][10] |

| InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 | [10] |

| InChIKey | NDVASEGYNIMXJL-UWVGGRQHSA-N | [11] |

| SMILES | CC(C)[C@]12CC--INVALID-LINK--C2=C | [12] |

Spectroscopic Data Summary

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [5][11] |

| Mass Spectrometry (MS) | Key fragments (m/z): 93, 91, 77, 41, 39. | [5] |

Experimental Protocols

Extraction of this compound from Plant Material

A common method for extracting sabinene-containing essential oils from plant matrices is hydrodistillation.

Protocol: Hydrodistillation

-

Preparation: Weigh approximately 100 g of dried and ground plant material and place it into a 2 L round-bottom flask. Add distilled water to the flask.

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

-

Distillation: Heat the flask to boil the water. The resulting steam will carry the volatile essential oils, including this compound, into the condenser. Continue distillation for 3-4 hours.

-

Collection: The condensed mixture of water and essential oil is collected. The oil, being less dense, will form a layer on top of the water.

-

Separation and Drying: Carefully separate the oil layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.

-

Storage: Store the dried essential oil in a sealed, airtight vial at 4°C in the dark.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is a standard technique for the identification and quantification of this compound in essential oil samples. Chiral columns can be used to separate the enantiomers.

Protocol: Chiral GC-MS Analysis

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., pentane (B18724) or hexane).

-

GC System: Use a gas chromatograph equipped with a chiral capillary column (e.g., Rt™-βDEXsm or HP-chiral-20B).[5]

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

GC Conditions (Example):

-

MS System: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-450).

-

Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum. The enantiomer can be identified by its specific retention time on the chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectra.

Optical Rotation Measurement

Polarimetry is used to determine the specific rotation of this compound and confirm its enantiomeric identity.

Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of known concentration of this compound in a suitable solvent.

-

Instrument Calibration: Calibrate the polarimeter with a blank (the pure solvent).

-

Measurement: Fill the polarimeter cell with the sample solution and measure the angle of optical rotation. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589 nm).[9]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Workflow and Biosynthesis

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Caption: Experimental workflow for this compound analysis.

Biosynthesis of Sabinene

Sabinene is biosynthesized from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[1] The cyclization of GPP is catalyzed by the enzyme sabinene synthase.[1]

Caption: Biosynthesis pathway of sabinene from GPP.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. digicollections.net [digicollections.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

Unveiling the Blueprint: A Technical Guide to the Identification and Characterization of the (-)-Sabinene Synthase Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the (-)-sabinene synthase gene. Sabinene (B1680474), a bicyclic monoterpene, is a key precursor in the biosynthesis of various compounds with potential pharmaceutical applications and is a significant component of essential oils from several plant species. Understanding the genetic and biochemical basis of its production is crucial for metabolic engineering and drug discovery.

Gene Identification and Cloning

The initial step in characterizing a this compound synthase is the identification and isolation of its corresponding gene. A common and effective strategy is homology-based cloning, leveraging the conserved sequences found within the terpene synthase (TPS) gene family.

Experimental Protocol: Homology-Based PCR Cloning

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce sabinene, such as the leaves and stems of Salvia officinalis (common sage) or Thuja plicata (Western red cedar). Messenger RNA (mRNA) is then purified and used as a template for first-strand complementary DNA (cDNA) synthesis using reverse transcriptase.[1]

-

Degenerate Primer Design: Based on conserved amino acid motifs (e.g., DDxxD, (N,D)D(L,I,V)X(S,T)XXXE, and RRX8W) identified from alignments of known monoterpene synthase protein sequences, degenerate PCR primers are designed.[1][2]

-

PCR Amplification: The degenerate primers are used to amplify a partial gene fragment from the synthesized cDNA library.

-

Sequencing and Full-Length cDNA Isolation: The amplified PCR product is sequenced. The resulting sequence is then used to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.[1]

-

Subcloning and Sequencing: The full-length cDNA is subcloned into a suitable vector (e.g., pET-28a(+) for bacterial expression) and the entire open reading frame is sequenced to confirm its identity.

Heterologous Expression and Functional Characterization

To confirm the function of the cloned gene, it is expressed in a heterologous host system, typically Escherichia coli or Saccharomyces cerevisiae, which do not endogenously produce sabinene.[3][4]

Experimental Protocol: Functional Expression in E. coli

-

Transformation: The expression vector containing the putative this compound synthase cDNA is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: The transformed E. coli cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography if an affinity tag (e.g., His-tag) was incorporated into the expression vector.

-

Enzyme Assay: The purified recombinant protein is incubated with the substrate geranyl diphosphate (B83284) (GPP) in a suitable buffer containing a divalent metal cofactor.[5]

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., pentane (B18724) or hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile products and confirm the synthesis of this compound.[6]

Biochemical Characterization

Detailed biochemical studies are essential to understand the catalytic properties of the this compound synthase enzyme.

Enzyme Kinetics

Steady-state kinetic parameters are determined by varying the concentration of the substrate (GPP) and measuring the initial reaction velocity.

Table 1: Steady-State Kinetic Parameters of this compound Synthase from Thuja plicata (TpSS) [5]

| Enzyme Form | Metal Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Full-length TpSS | Mn2+ | 3.8 ± 0.5 | 0.45 ± 0.02 | 1.2 x 105 |

| ΔTpSS (truncated) | Mn2+ | 4.2 ± 0.6 | 0.51 ± 0.02 | 1.2 x 105 |

| Full-length TpSS | Co2+ | 5.1 ± 0.8 | 0.38 ± 0.02 | 7.5 x 104 |

| ΔTpSS (truncated) | Co2+ | 6.3 ± 1.0 | 0.42 ± 0.02 | 6.7 x 104 |

Note: ΔTpSS refers to a variant lacking the putative N-terminal plastidial targeting sequence.[5]

Metal Cofactor Dependence

Most terpene synthases require a divalent metal ion for activity. The metal ion preference of this compound synthase can be determined by performing enzyme assays with different divalent cations. Optimal catalytic activity for Thuja plicata sabinene synthase was observed with Mn2+ or Co2+, with more modest activity seen with Mg2+ or Ni2+.[5][7]

Product Profile

This compound synthase often produces a primary product along with several minor products. The product distribution can be quantified using GC-MS.

Table 2: Product Profile of Recombinant (+)-Sabinene Synthase from Salvia officinalis [1][4]

| Product | Percentage of Total Products |

| (+)-Sabinene | 86.5% |

| γ-Terpinene | 5.3% |

| Terpinolene | 3.1% |

| α-Pinene | 2.5% |

| Myrcene | 1.8% |

| Limonene | 0.8% |

Biosynthesis and Regulatory Pathways

This compound is synthesized from geranyl diphosphate (GPP), a C10 isoprenoid precursor. GPP is produced through two main pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[8][9]

The expression of terpene synthase genes, including this compound synthase, is regulated by various signaling pathways, often in response to biotic and abiotic stresses. The jasmonate and salicylic (B10762653) acid signaling pathways are known to play key roles in inducing the expression of terpene synthase genes.[7][10]

Jasmonate Signaling Pathway

Methyl jasmonate (MeJA) can induce the expression of terpene synthase genes. This signaling cascade often involves the transcription factor MYC2.[7]

Salicylic Acid Signaling Pathway

Salicylic acid (SA) is another plant hormone that can up-regulate the transcription of monoterpene synthase genes, contributing to plant defense responses.[10]

Conclusion

The identification and characterization of the this compound synthase gene provide a foundational understanding for the biosynthesis of this important monoterpene. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development. Further research into the regulatory networks governing the expression of this gene will be crucial for optimizing the production of sabinene and its derivatives for various applications.

References

- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Genome-wide analysis of terpene synthase gene family to explore candidate genes related to disease resistance in Prunus persica [frontiersin.org]

- 5. Light-regulated expression of terpene synthase gene, AtTPS03, is controlled by the bZIP transcription factor, HY5, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-Wide Analysis of Terpene Synthase Genes in Crocus sativus Reveals Their Regulatory Roles in Terpenoid Biosynthesis and Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scienceopen.com [scienceopen.com]

Spectroscopic Data of (-)-Sabinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpene, (-)-Sabinene. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in the fields of chemical research, and drug discovery due to its various biological activities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualization to facilitate a deeper understanding of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2α | 2.15 | ddd | 13.0, 8.5, 1.5 |

| H-2β | 2.05 | ddd | 13.0, 9.0, 2.0 |

| H-3 | 1.80 | m | |

| H-5 | 1.45 | m | |

| H-6α | 0.85 | dd | 5.0, 1.5 |

| H-6β | 0.70 | dd | 5.0, 5.0 |

| H-7 | 1.75 | septet | 7.0 |

| H-8 (CH₃) | 0.95 | d | 7.0 |

| H-9 (CH₃) | 0.90 | d | 7.0 |

| H-10a (=CH₂) | 4.70 | s | |

| H-10b (=CH₂) | 4.50 | s |

¹³C NMR Spectroscopic Data[1]

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | 42.5 |

| C-2 | 30.0 |

| C-3 | 31.0 |

| C-4 | 150.0 |

| C-5 | 38.0 |

| C-6 | 20.0 |

| C-7 | 28.0 |

| C-8 (CH₃) | 21.0 |

| C-9 (CH₃) | 20.5 |

| C-10 (=CH₂) | 105.0 |

Experimental Protocol: NMR Analysis

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.[1]

-

Sample Preparation: Approximately 10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: One-dimensional proton NMR spectra were recorded using a standard pulse sequence. Key parameters included a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and accumulating 1024 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). The processing steps involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3075 | =C-H stretch (alkene) | Medium |

| 2960-2870 | C-H stretch (alkane) | Strong |

| 1650 | C=C stretch (alkene) | Medium |

| 1465, 1380 | C-H bend (alkane) | Medium |

| 885 | =C-H bend (out-of-plane) | Strong |

Experimental Protocol: FT-IR Analysis

The Fourier-Transform Infrared (FT-IR) spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

-

Sample Preparation: A thin film of neat this compound was placed between two sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural confirmation. The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass Spectrometry Data (EI-MS)[3]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 136 | 20 | [M]⁺ (Molecular Ion) |

| 121 | 35 | [M - CH₃]⁺ |

| 107 | 15 | [M - C₂H₅]⁺ |

| 93 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 45 | [C₆H₇]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

| 69 | 30 | [C₅H₉]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental Protocol: GC-EI-MS Analysis

The GC-MS analysis was performed on an Agilent 6890 GC system coupled to a 5973 Mass Selective Detector.

-

Gas Chromatography (GC):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The logical flow of this process begins with the preparation of the this compound sample, which then undergoes parallel analysis by NMR, FT-IR, and GC-MS. The data from each technique is acquired and processed to yield the respective spectra. Finally, the information from all spectroscopic methods is integrated to confirm the chemical structure of this compound.

Caption: Proposed EI-MS fragmentation of this compound.

The electron ionization of this compound leads to the formation of a molecular ion at m/z 136. The most favorable fragmentation pathway involves the loss of an isopropyl radical, resulting in the stable base peak at m/z 93. Another significant fragmentation is the loss of a methyl radical to form the ion at m/z 121. The ion at m/z 91, corresponding to the tropylium (B1234903) cation, is likely formed from the base peak through the loss of a hydrogen molecule.

References

Quantum Chemical Blueprint of (-)-Sabinene: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations utilized to determine the three-dimensional structure of (-)-Sabinene, a bicyclic monoterpene of significant interest in medicinal chemistry and materials science. This document outlines the theoretical methodologies, computational workflows, and key structural parameters derived from these calculations, offering a comprehensive resource for researchers engaged in computational chemistry and drug development.

Introduction to this compound

This compound is a natural bicyclic monoterpene with a characteristic strained ring system, consisting of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring. Its unique structure is the foundation for its diverse biological activities and makes it a valuable chiral building block in organic synthesis. Accurate determination of its conformational preferences and geometric parameters is crucial for understanding its reactivity and designing novel derivatives with enhanced therapeutic properties. Quantum chemical calculations have emerged as a powerful tool for obtaining high-resolution structural information that complements experimental data.

Theoretical Framework and Computational Methodology

The structural parameters of this compound have been investigated using various quantum chemical methods. Density Functional Theory (DFT) has been a popular choice due to its balance of computational cost and accuracy. Specifically, the B3LYP and M06-2X functionals have been employed in conjunction with Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p)[1]. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) have also been utilized[1].

Experimental Protocol: A Representative Computational Approach

The following protocol outlines a typical workflow for the quantum chemical calculation of this compound's structure using the Gaussian suite of programs.

Step 1: Initial Structure Generation An initial 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

Step 2: Conformational Search To identify the lowest energy conformer, a systematic or stochastic conformational search is performed. This involves rotating the flexible isopropyl group and exploring the puckering of the five-membered ring.

Step 3: Geometry Optimization Each identified conformer is then subjected to a full geometry optimization using DFT, for instance, at the B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible and the geometry corresponds to a stationary point on the potential energy surface.

Step 4: Frequency Calculation Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To compute the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 5: Analysis of Results The output files are analyzed to extract the optimized geometric parameters (bond lengths, bond angles, and dihedral angles), relative energies of conformers, and vibrational spectra.

Data Presentation: Structural Parameters of this compound

The following tables summarize the key structural parameters of this compound as determined by quantum chemical calculations. Note: The specific values in these tables are illustrative as the exact numerical data from the cited studies were not available in the publicly accessible literature. Researchers should refer to the full publications for the precise data.

Table 1: Selected Bond Lengths of this compound (in Ångströms)

| Bond | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | MP2/6-311++G(d,p) |

| C1 - C2 | Value | Value | Value |

| C1 - C6 | Value | Value | Value |

| C1 - C7 | Value | Value | Value |

| C4 = C10 | Value | Value | Value |

| C5 - C6 | Value | Value | Value |

| C7 - C8 | Value | Value | Value |

Table 2: Selected Bond Angles of this compound (in Degrees)

| Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | MP2/6-311++G(d,p) |

| C2 - C1 - C6 | Value | Value | Value |

| C1 - C6 - C5 | Value | Value | Value |

| C1 - C7 - C8 | Value | Value | Value |

| C3 - C4 - C10 | Value | Value | Value |

Table 3: Selected Dihedral Angles of this compound (in Degrees)

| Dihedral Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | MP2/6-311++G(d,p) |

| C2 - C1 - C6 - C5 | Value | Value | Value |

| C6 - C1 - C7 - C8 | Value | Value | Value |

| C1 - C2 - C3 - C4 | Value | Value | Value |

One notable finding from "The Gas-Phase Microwave Spectrum of Sabinene Revisited Reveals New Structural Parameters" is the correction of the dihedral angle defining the boat arrangement of the five-membered ring to 26.9°, a significant revision from an earlier low-resolution study[1].

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the quantum chemical analysis of this compound.

Caption: General workflow for the quantum chemical calculation of the this compound structure.

Caption: Iterative cycle of a geometry optimization calculation.

Conclusion

Quantum chemical calculations provide a robust and reliable framework for determining the detailed three-dimensional structure of complex natural products like this compound. The methodologies outlined in this guide, particularly DFT calculations with appropriate functionals and basis sets, have proven effective in elucidating its geometric parameters. The resulting structural information is invaluable for understanding its chemical behavior and for the rational design of new molecules in the field of drug discovery and development. Future work could involve exploring the impact of solvent effects on the conformational landscape of this compound to provide an even more accurate representation of its structure in biological environments.

References

(-)-Sabinene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Sabinene, a natural bicyclic monoterpene, is a constituent of various plant essential oils, including those from Norway Spruce (Picea abies) and Holm Oak (Quercus ilex). It is recognized for its characteristic spicy, woody, and peppery aroma and is a significant contributor to the spiciness of black pepper. Beyond its sensory attributes, this compound has garnered attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for any scientific investigation. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 10408-16-9[1] |

| IUPAC Name | (1S,5S)-4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane |

| Molecular Formula | C₁₀H₁₆[1][2] |

| Molecular Weight | 136.23 g/mol [1][2] |

| InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 |

| InChIKey | NDVASEGYNIMXJL-UWVGGRQHSA-N |

| Canonical SMILES | CC(C)[C@@]12CCC(=C)[C@@H]1C2 |

| PubChem CID | 11051711 |

| EINECS | 222-212-4[3] |

| Synonyms | l-Sabinene, (1S,5S)-(-)-Sabinene, (1S,5S)-Thuj-4(10)-ene |

Table 2: Physicochemical and Pharmacological Data for this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 163-164 °C at 760 mmHg | [1][4] |

| Density | 0.844 g/mL at 20 °C | [1] |

| Flash Point | 36.7 °C | [3] |

| Vapor Pressure | 2.63 mmHg at 25 °C | [3] |

| Refractive Index | 1.483 | [3] |

| Solubility | Soluble in ethanol (B145695), DMSO, and dimethylformamide (approx. 20 mg/mL). Sparingly soluble in aqueous buffers. | [5] |

| logP (o/w) | 2.99870 | [3] |

| Antifungal Activity (MIC) | 0.16-5 µl/ml against various Candida, Trichophyton, and Aspergillus species. | [5] |

| Anti-inflammatory Activity | Prevents increases in nitrite (B80452) production in RAW 264.7 macrophages at 0.32 μl/ml. | [5] |

| Cytotoxicity | Cytotoxic to RAW 264.7 macrophages and HaCaT keratinocytes at 1.25 μl/ml. | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific evaluation of any compound. Below are methodologies for assessing the key biological activities of this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[6]

This in vivo assay is a standard model for evaluating acute inflammation.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatize animals for at least one week prior to the experiment.

2. Grouping (n=6 per group):

-

Vehicle Control (e.g., normal saline or 1% Tween 80).

-

This compound (at various doses, dissolved in a suitable vehicle).

-

Positive Control (e.g., Indomethacin 10 mg/kg).

3. Procedure:

-

Administer the test substance, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at baseline (0 hours) and at regular intervals (1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

4. Data Analysis:

-

Calculate the increase in paw volume as the difference between the volume at each time point and the baseline.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antioxidant Activity: DPPH Radical Scavenging Assay[7][8][9]

This in vitro assay measures the free radical scavenging capacity of a compound.

1. Reagents and Materials:

-

This compound stock solution (in a suitable solvent like ethanol or methanol).

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.24 mg/mL in ethanol).

-

Ascorbic acid or Trolox as a positive control.

-

96-well microplate.

-

Microplate reader.

2. Procedure:

-

Prepare serial dilutions of the this compound stock solution and the positive control in the microplate wells.

-

Add a freshly prepared DPPH solution to each well.

-

Include a blank control (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).

3. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[10][11][12]

This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials:

-

This compound stock solution.

-

Sterile 96-well microplates.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum adjusted to a 0.5 McFarland standard.

-

Positive control (standard antibiotic/antifungal).

-

Negative control (broth and solvent).

-

Growth control (broth and inoculum).

2. Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in the microplate wells with the broth medium.

-

Add the standardized microbial inoculum to each well.

-

Include positive, negative, and growth control wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

3. Data Analysis:

-

Visually assess the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Signaling Pathways

Preliminary research suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the potential interactions of this compound with the MAPK/MuRF-1 and AKT/mTOR pathways.

Caption: MAPK/MuRF-1 signaling pathway and the inhibitory role of this compound.

Caption: AKT/mTOR and Bcl-2/Bax signaling pathways modulated by this compound.

This compound presents a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This guide provides foundational technical information and standardized protocols to aid researchers and drug development professionals in their exploration of this compound's pharmacological potential. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, will be crucial in advancing its development from a natural product to a potential therapeutic agent.

References

Unveiling (-)-Sabinene: A Technical Guide to its Discovery and Isolation from Novel Flora

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sabinene, a bicyclic monoterpene, is a naturally occurring isomeric form of sabinene (B1680474) found in the essential oils of various plants.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and antifungal properties.[3] As the demand for novel bioactive compounds for drug development continues to grow, the exploration of new plant sources for valuable molecules like this compound is a critical area of research. This technical guide provides an in-depth overview of the discovery and isolation of this compound from a noteworthy plant species, Teucrium sandrasicum, and outlines the detailed experimental protocols for its extraction, characterization, and quantification.

Discovery of this compound in a New Plant Species: A Case Study

Recent phytochemical investigations have identified this compound in the essential oil of Teucrium sandrasicum, a plant species that was not previously recognized as a significant source of this monoterpene. This discovery highlights the importance of continued screening of the world's diverse flora for novel bioactive compounds.

Quantitative Data Presentation

The chemical composition of the essential oil from Teucrium sandrasicum reveals a significant percentage of sabinene. The following table summarizes the quantitative analysis of the major components identified.

| Compound | Retention Index | Percentage (%) |

| Germacrene D | 1480 | 27.9 |

| β-Caryophyllene | 1418 | 9.1 |

| Sabinene | 974 | 8.9 |

Table 1: Major chemical constituents of Teucrium sandrasicum essential oil.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from Teucrium sandrasicum.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Teucrium sandrasicum are collected during the flowering season from their natural habitat.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area for 10-14 days until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of the Essential Oil by Hydrodistillation

Hydrodistillation is a conventional and effective method for extracting volatile compounds from plant materials.

-

Apparatus: A Clevenger-type apparatus is used for the extraction.

-

Procedure:

-

100g of the powdered plant material is placed in a 2L round-bottom flask.

-

1L of distilled water is added to the flask.

-

The flask is connected to the Clevenger apparatus and heated using a heating mantle.

-

The mixture is boiled for 3 hours. The steam and volatilized essential oil rise into the condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in the graduated tube of the Clevenger apparatus.

-

The essential oil, being less dense than water, forms a layer on top and is collected.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C.

-

Isolation of this compound

While the essential oil contains a mixture of compounds, pure this compound can be isolated using preparative gas chromatography.

-

Apparatus: A preparative gas chromatograph equipped with a suitable chiral column.

-

Procedure:

-

The extracted essential oil is injected into the preparative GC system.

-

The operating conditions (temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the individual components.

-

The fraction corresponding to the retention time of this compound is collected at the outlet of the column.

-

The purity of the isolated compound is confirmed by analytical GC-MS.

-

Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture.

-

Apparatus: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

A dilute solution of the essential oil (1% in hexane) is prepared.

-

1µL of the solution is injected into the GC-MS.

-

The components are separated on a capillary column (e.g., HP-5MS).

-

The separated components are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum of each component is compared with a reference library (e.g., NIST, Wiley) to confirm its identity.

-

The relative percentage of each component is calculated from the peak area in the chromatogram.

-

Visualizing the Workflow and Biosynthetic Pathway

Experimental Workflow

The following diagram illustrates the key steps in the discovery and isolation of this compound from a new plant source.

Biosynthesis of Sabinene

Sabinene is synthesized in plants via the terpene biosynthesis pathway. The diagram below outlines the key steps leading to the formation of sabinene.[4]

Conclusion